

An In-depth Technical Guide to N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-N-Me-DL-Ala-OH*

Cat. No.: *B554873*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-DL-alanine, a non-proteinogenic amino acid with significant applications in biochemical research and pharmaceutical development. This document details its chemical properties, synthesis, and key applications, including its role in peptide synthesis and metabolic studies. Experimental protocols and pathway diagrams are provided to support advanced research and development.

Core Chemical and Physical Properties

N-Methyl-DL-alanine is a derivative of the amino acid alanine where a methyl group has replaced a hydrogen atom on the amino group. This modification alters its chemical properties, making it a valuable tool in various scientific applications.

Property	Value	Reference(s)
Molecular Weight	103.12 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₉ NO ₂	[1] [2] [3]
CAS Number	600-21-5	[1] [3]
Appearance	White to off-white powder	[2] [3]
Melting Point	263-299 °C	[2] [3]
Purity	≥98%	[2] [3]
SMILES String	CNC(C)C(O)=O	
InChI Key	GDFAOVXKHJXLEI- UHFFFAOYSA-N	[1]
Synonyms	N-Me-DL-Ala-OH, 2- methylamino propanoic acid	[1] [2] [3]

Applications in Research and Development

N-Methyl-DL-alanine is a versatile molecule with several key applications in scientific research and drug development:

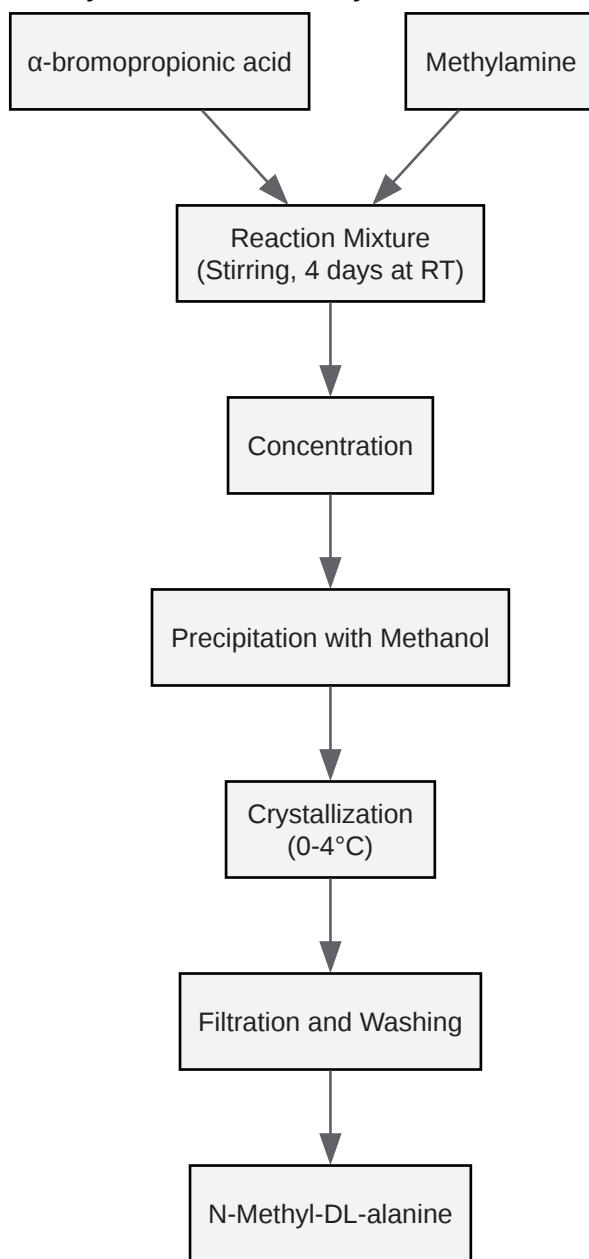
- Peptide Synthesis: Incorporation of N-methylated amino acids like N-Methyl-DL-alanine into peptides can enhance their metabolic stability and membrane permeability, which are desirable properties for therapeutic peptides.[\[5\]](#) It serves as a crucial building block in the synthesis of peptide and protein analogues for drug and antibiotic design.
- Neuroscience: It is utilized in neuropharmacological studies to investigate its effects on neurotransmitter systems, offering insights into potential treatments for neurological disorders.[\[2\]](#)[\[3\]](#)
- Metabolic Studies: Researchers use this compound to explore metabolic pathways.[\[2\]](#) It has been shown to inhibit fatty acid oxidation by decreasing the activity of carnitine palmitoyltransferase I (CPT I) and also inhibits fatty acid synthase (FAS).[\[6\]](#)

- Chemical Synthesis: It serves as a precursor in the synthesis of other molecules. For example, it can be used in the Akabori-Momotani reaction with benzaldehyde to synthesize ephedrine.[\[7\]](#)

Experimental Protocols

A common method for the synthesis of N-Methyl-DL-alanine involves the reaction of α -bromopropionic acid with methylamine.[\[8\]](#)

Materials:


- α -bromopropionic acid
- Concentrated aqueous methylamine solution
- Methanol
- Ether
- Glass-stoppered bottle
- Reaction vessel
- Filtration apparatus

Protocol:

- Chill the concentrated aqueous methylamine solution to 1–4 °C.
- Slowly add α -bromopropionic acid to the cold methylamine solution with stirring. The molar ratio of methylamine to α -bromopropionic acid should be high to favor the formation of the N-methylated product.
- Allow the mixture to stand at room temperature for at least four days in a sealed container.[\[8\]](#)
- Concentrate the resulting solution by evaporation to a smaller volume.
- Filter the concentrated solution to remove any precipitates.

- Further concentrate the filtrate.
- Cool the solution to room temperature and add methanol to precipitate the N-Methyl-DL-alanine.
- Chill the mixture overnight in a refrigerator (0–4 °C) to maximize crystallization.[\[8\]](#)
- Filter the crystals with suction and wash them with methanol and then ether.
- For further purification, the crude product can be redissolved in a minimal amount of warm water, followed by reprecipitation with methanol.[\[8\]](#)

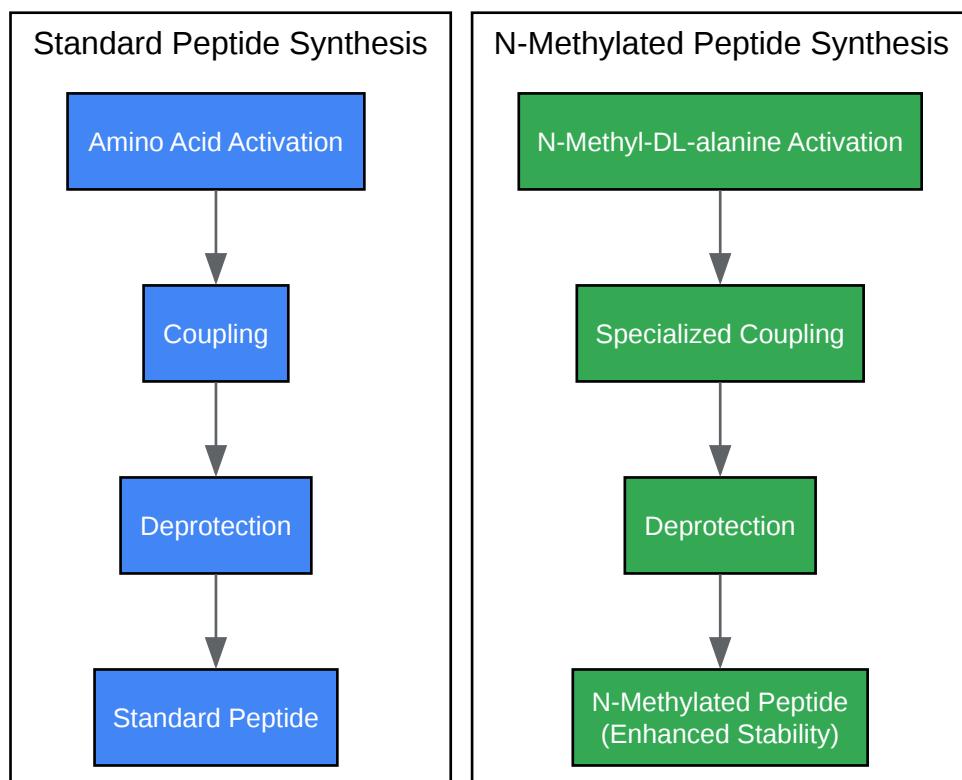
Synthesis of N-Methyl-DL-alanine

[Click to download full resolution via product page](#)*Workflow for the synthesis of N-Methyl-DL-alanine.*

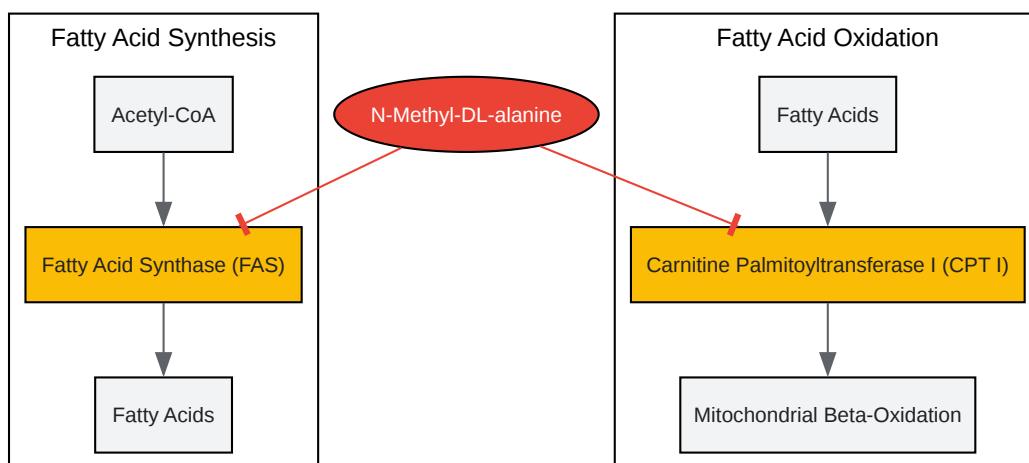
Due to the low volatility of amino acids, derivatization is required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common derivatization method.[\[5\]](#)

Materials:

- N-Methyl-DL-alanine sample
- Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Reaction vial
- Heater
- GC-MS system


Protocol:

- Sample Preparation: Place a known quantity of N-Methyl-DL-alanine in a reaction vial and ensure it is completely dry.[\[5\]](#)
- Derivatization: Add the silylating agent to the vial.
- Reaction: Seal the vial and heat it (e.g., at 70–100 °C for a specified time) to complete the derivatization reaction.[\[5\]](#)
- GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph will separate the components, which are then ionized and detected by the mass spectrometer.[\[5\]](#)


Signaling and Metabolic Pathways

The incorporation of N-Methyl-DL-alanine into a peptide chain provides steric hindrance that can protect the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.

Peptide Modification Workflow

Inhibitory Action on Fatty Acid Metabolism

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methyl-DL-alanine, 98% | Fisher Scientific [fishersci.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- 4. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-Methyl-DL-alanine | 600-21-5 | FM48853 | Biosynth [biosynth.com]

- 7. Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - N-Methyl-d,L Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methyl-DL-alanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554873#n-methyl-dl-alanine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com